Monochlorobimane
CAS No.: 76421-73-3
Cat. No.: VC0006746
Molecular Formula: C₁₀H₁₁ClN₂O₂
Molecular Weight: 226.66 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 76421-73-3 |
---|---|
Molecular Formula | C₁₀H₁₁ClN₂O₂ |
Molecular Weight | 226.66 g/mol |
IUPAC Name | 7-(chloromethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione |
Standard InChI | InChI=1S/C10H11ClN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3 |
Standard InChI Key | SUIPVTCEECPFIB-UHFFFAOYSA-N |
SMILES | CC1=C(N2C(=C(C(=O)N2C1=O)C)CCl)C |
Canonical SMILES | CC1=C(N2C(=C(C(=O)N2C1=O)C)CCl)C |
Chemical and Photophysical Properties of Monochlorobimane
Structural Characteristics and Reactivity
Monochlorobimane (C₁₀H₁₁ClN₂O₂) is a chlorinated bimane derivative with a molecular weight of 226.66 Da . Its structure features two ketone groups and a reactive chlorine atom, enabling nucleophilic substitution with thiols. The compound is cell-permeant and non-fluorescent in its native state but undergoes a fluorescence shift upon conjugation with thiols . The reaction mechanism involves glutathione S-transferase (GST)-catalyzed formation of a glutathione-bimane (GS-B) adduct, though non-enzymatic conjugation can occur at high thiol concentrations .
Fluorescence Properties
Applications in Glutathione Quantification
In Vitro Cell-Based Assays
MCB’s primary application lies in quantifying GSH in adherent mammalian cells. A standardized protocol involves:
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Cell Preparation: Incubate cells in Hank’s Balanced Salt Solution (HBSS) with 10 mM HEPES (pH 7.4) .
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Fluorescence Detection: Use a microplate reader (e.g., Tecan Infinite 200 PRO) with 380 nm excitation and 480 nm emission .
Table 1: MCB Fluorescence Parameters in Different Tissues
Tissue | GSH (µmol/g wet weight) | MCB Method | HPLC Method |
---|---|---|---|
Liver | 7.24 ± 0.27 | 7.28 ± 0.41 | |
Spinal Cord | 1.12 ± 0.03 | 1.16 ± 0.04 |
MCB-derived GSH values show strong correlation (R² = 0.98) with HPLC measurements, validating its reliability .
Dynamic Redox Monitoring
MCB enables real-time tracking of GSH fluctuations under oxidative stress. For example:
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Menadione-Induced Depletion: 50 µM menadione reduces intracellular GSH by 60% within 1 hr, reversible by 1–10 mM GSH supplementation .
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Buthionine Sulfoximine (BSO) Inhibition: 100 µM BSO decreases GSH synthesis by 80% in 24 hr, with an EC₅₀ of 28 µM .
Methodological Considerations and Limitations
Specificity Challenges
While MCB preferentially reacts with GSH, it also conjugates with cysteine, N-acetylcysteine, and plasma thiols . In peripheral blood mononuclear cells (PBMCs), only 33% of MCB fluorescence corresponds to GS-B, with 50% attributed to protein-bimane adducts . GST activity varies by cell type; PBMCs exhibit 10-fold lower GST than hepatocytes, reducing adduct formation efficiency .
Subcellular Localization Artifacts
MCB-GSH adducts preferentially accumulate in nuclei due to their small size (≈500 Da) and hydrophilic nature. In rat hepatocytes, nuclear fluorescence intensity exceeds cytoplasmic levels by 2.5-fold within seconds of microinjection . This skews spatial resolution, complicating compartment-specific GSH measurements.
Extracellular Interactions
Thiols in culture media (e.g., 10% fetal bovine serum) scavenge MCB, reducing intracellular signal by 40% . Pre-incubation with thiol-free buffers (e.g., HBSS) mitigates this. Additionally, menadione-GSH conjugation in extracellular media diminishes menadione’s intracellular efficacy, requiring sequential dosing protocols .
Comparative Analysis with Alternative Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC remains the gold standard for absolute GSH quantification but lacks real-time capability. MCB matches HPLC accuracy in liver (7.24 vs. 7.28 μmol/g) and spinal cord (1.12 vs. 1.16 μmol/g) but offers 10-fold higher throughput .
Fluorescent Probes (BODIPY, ThiolTracker)
BODIPY-based probes (λex/λem = 500/510 nm) circumvent MCB’s short-wavelength limitations but suffer from higher background and lower selectivity . ThiolTracker Violet (λex/λem = 405/450 nm) provides better nuclear exclusion but requires UV lasers .
Table 2: Probe Comparison for GSH Detection
Probe | λex (nm) | λem (nm) | Selectivity | Throughput |
---|---|---|---|---|
MCB | 380 | 480 | Moderate | High |
BODIPY | 500 | 510 | Low | Moderate |
ThiolTracker | 405 | 450 | High | Low |
Recent Advancements in MCB Methodology
Microplate Assay Optimization
Modifications to enhance MCB sensitivity in 96-well plates include:
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Signal Amplification: Use 25 flashes/well and 20 µs integration time .
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Background Reduction: Pre-wash cells with thiol-free buffers to minimize extracellular MCB-thiol binding .
LC–MS/MS Validation
LC–MS/MS in multiple reaction monitoring (MRM) mode confirms MCB-derived GSH values within 5% error margins. This approach identifies oxidation artifacts (e.g., GSSG) that MCB may miss .
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